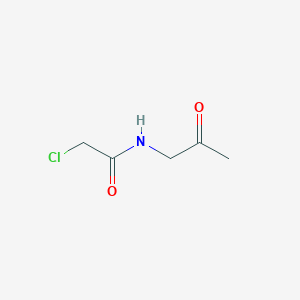

2-chloro-N-(2-oxopropyl)acetamide

Description

2-Chloro-N-(2-oxopropyl)acetamide (CAS: 52829-62-6) is a chloroacetamide derivative with the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.6 g/mol . It is characterized by a 2-oxopropyl group attached to the acetamide backbone, which introduces a ketone functionality. This compound is primarily utilized as a research chemical, with applications in organic synthesis and pharmaceutical intermediate development. Key properties include:

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

2-chloro-N-(2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H8ClNO2/c1-4(8)3-7-5(9)2-6/h2-3H2,1H3,(H,7,9) |

InChI Key |

IVOOEPCXVYAICH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxopropyl)acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. One common method is as follows:

Starting Materials: Chloroacetyl chloride and 2-oxopropylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Procedure: The amine is added dropwise to a solution of chloroacetyl chloride in the solvent, with constant stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reagents may be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted acetamides with various functional groups.

Hydrolysis: Carboxylic acids and amines.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2-chloro-N-(2-oxopropyl)acetamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drugs and as a building block for active pharmaceutical ingredients.

Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-oxopropyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, releasing the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chloroacetamides are a versatile class of compounds with diverse applications ranging from herbicides to pharmaceutical intermediates. Below, we compare 2-chloro-N-(2-oxopropyl)acetamide with structurally similar compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 2: Comparative Physicochemical Data

| Property | This compound | Alachlor | Dimethenamid | 2-Chloro-N-(4-fluorophenyl)acetamide |

|---|---|---|---|---|

| Molecular Weight | 149.6 g/mol | 269.77 | 273.78 | 187.6 |

| Water Solubility | High (research-grade solutions) | Low | Moderate | Moderate |

| Key Functional Group | Ketone | Aryl, ether | Thienyl | Fluorophenyl |

| Primary Use | Research intermediate | Herbicide | Herbicide | Organic synthesis |

Research and Industrial Relevance

- Herbicides : Alachlor and dimethenamid are prioritized for their environmental persistence and selective weed control, though regulatory scrutiny exists due to groundwater contamination risks .

- Pharmaceutical Intermediates : The ketone group in This compound enables its use in synthesizing bioactive molecules, such as kinase inhibitors or anti-inflammatory agents .

- Structural Prioritization : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in pesticide transformation studies due to their structural similarity to commercial herbicides .

Biological Activity

2-Chloro-N-(2-oxopropyl)acetamide (CAS No. 52829-62-6) is a chemical compound that has garnered interest for its potential biological activities. This compound features a chloro group and an acetamide structure, which may contribute to its pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 149.6 g/mol

- Solubility : Soluble in various organic solvents; requires careful handling and storage at low temperatures to maintain stability .

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer effects. Below is a summary of key findings from various studies.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial properties. In vitro studies have indicated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using various cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

A study evaluated the effect of this compound on MCF-7 breast cancer cells, demonstrating:

- IC : 25 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed through flow cytometry, indicating a significant increase in early apoptotic cells.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that while many derivatives exhibit biological activity, the presence of the chloro group in this compound enhances its potency against certain microbial strains and cancer cells.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition |

| N-(2-hydroxypropyl)acetamide | Low | Moderate | ROS generation |

| N-(propyl)acetamide | Low | Low | Non-specific |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.